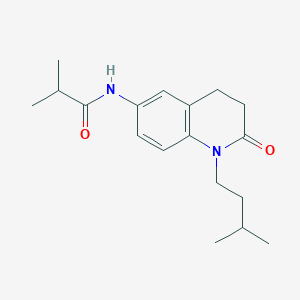
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is a useful research compound. Its molecular formula is C18H26N2O2 and its molecular weight is 302.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core, which is a well-known scaffold in drug discovery. The presence of an isobutyramide group enhances its solubility and bioavailability. The molecular formula for this compound is C15H22N2O2, indicating a complex structure with potential interactions in biological systems.
1. Neuroprotective Effects
Research indicates that derivatives of tetrahydroquinolines can exhibit neuroprotective effects. For instance, studies have shown that compounds with similar structures may protect neurons from oxidative stress and apoptosis, suggesting a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
2. Antimicrobial Properties
The sulfonamide moiety present in related compounds has been associated with antibacterial activity. This compound may possess similar properties by inhibiting bacterial growth through mechanisms that involve the disruption of folate synthesis pathways.
3. Cannabinoid Receptor Modulation
Preliminary studies suggest that compounds with the tetrahydroquinoline framework can act as modulators of cannabinoid receptors. This interaction may influence appetite regulation and metabolic processes, making it a candidate for further research in metabolic disorders.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction: It could modulate the activity of receptors related to neurotransmission and immune response.
- Signal Transduction Modulation: It might affect intracellular signaling pathways that lead to altered gene expression and cellular responses.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study conducted on tetrahydroquinoline derivatives demonstrated significant neuroprotective effects against glutamate-induced toxicity in neuronal cell lines. The compound was shown to reduce cell death and increase cell viability through the activation of antioxidant pathways .
Case Study: Antimicrobial Activity
In vitro testing revealed that this compound exhibited antibacterial activity against several strains of Gram-positive bacteria. The mechanism was attributed to competitive inhibition of enzymes involved in folate metabolism.
Propriétés
IUPAC Name |
2-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)9-10-20-16-7-6-15(19-18(22)13(3)4)11-14(16)5-8-17(20)21/h6-7,11-13H,5,8-10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAGUTPRWNBHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














